Unii-pugmwu0AL6
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Description
(2R,3R,4S,5S,6R)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]piperidine-3,4,5-triol is a natural product found in Suregada glomerulata, Commelina communis, and Lobelia sessilifolia with data available.
Scientific Research Applications
However, this provides an opportunity to explore the wider context of scientific research and its applications in various fields. Here are some highlights from the search results:
The Role of Public Engagement in Science and Ethics : This research highlights the importance of public engagement in the context of science and ethics, especially in relation to genetic technology (Miah, 2005).
The Emerging Global Model of Research Universities : This study discusses the transformation of research universities, emphasizing their increasing global focus and collaboration (Mohrman, Ma, & Baker, 2008).
Translating Research into Innovations and Ventures : This paper explores the translation of scientific research into practical innovations, highlighting the role of organizations like the National Collegiate Inventors and Innovators Alliance in this process (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Recent Advances in Nanoparticle Synthesis : This research discusses the development of novel materials in chemical research, with a focus on the electronics industry and the evolution of semiconducting materials (Cushing, Kolesnichenko, & O'Connor, 2004).
Digital Bioinformatics in Health Technologies : This study presents the Digital Bioinformatics Innovation Initiative, which combines information and communication technologies with health and healthcare systems, particularly in the context of mobile health technologies (Birnin-Kudu, Awang, & Sheik Osman, 2022).
Properties
CAS No. |
104343-33-1 |
---|---|
Molecular Formula |
C13H25NO10 |
Molecular Weight |
355.34 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]piperidine-3,4,5-triol |
InChI |
InChI=1S/C13H25NO10/c15-1-4-7(17)10(20)8(18)5(14-4)3-23-13-12(22)11(21)9(19)6(2-16)24-13/h4-22H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11+,12-,13-/m1/s1 |
InChI Key |
VCIPQQCYKMORDY-KBYFLBCBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](N1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(N1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(N1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Synonyms |
2,6-dideoxy-2,6-imino-7-O-(beta-D-glucopyranosyl)-D-glycero-L-gulo-heptitol D-glycero-L-gulo-Heptitol, 2,6-dideoxy-7-O-beta-D-glucopyranosyl-2,6-imino- MDL 25637 MDL-25,637 |
Origin of Product |
United States |
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